

Spectroscopic Profile of 1-Bromo-2ethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-2-ethynylbenzene	
Cat. No.:	B014331	Get Quote

Introduction

1-Bromo-2-ethynylbenzene (also known as 2-bromophenylacetylene) is a chemical compound with the formula C₈H₅Br.[1] It serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions to form more complex aromatic structures. This guide provides a comprehensive overview of the key spectroscopic data for **1-Bromo-2-ethynylbenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is essential for researchers in chemical synthesis, materials science, and drug development for compound identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Bromo-2-ethynylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **1-Bromo-2-ethynylbenzene**, both ¹H and ¹³C NMR provide characteristic signals for the aromatic and ethynyl protons and carbons.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.65 - 7.55	Multiplet	2H	Aromatic protons
7.40 - 7.20	Multiplet	2H	Aromatic protons
3.45	Singlet	1H	Ethynyl proton (≡C-H)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
133.5	Aromatic C-H
132.8	Aromatic C-H
129.8	Aromatic C-H
127.4	Aromatic C-H
125.0	Aromatic C-Br
122.1	Aromatic C-C≡
82.9	Ethynyl C-H (≡C-H)
80.7	Ethynyl C-Ar (C≡)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Bromo-2-ethynylbenzene** shows characteristic absorption bands for the aromatic ring and the terminal alkyne.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)[2]
~2100	Weak to Medium	-C≡C- stretch (alkyne)[2]
3100 - 3000	Medium	C-H stretch (aromatic)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
~750	Strong	C-H bend (ortho-disubstituted aromatic ring)
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity	Assignment
180, 182	~1:1	Molecular ion peak (M+, M++2) due to ⁷⁹ Br and ⁸¹ Br isotopes[1][3]
101	High	[M-Br]+ fragment
75	Moderate	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromo-2-ethynylbenzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

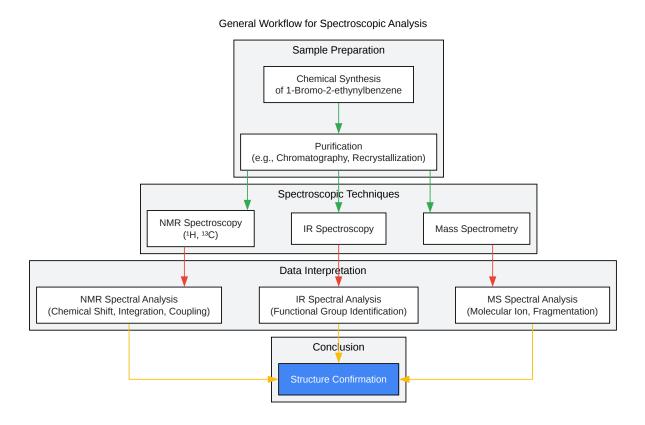
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[4]
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small
 amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.
 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and
 allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a liquid sample, a
 drop can be placed between two salt plates.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.[3]
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.[5]



- Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-Bromo-2-ethynylbenzene**.

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-ethynylbenzene: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b014331#spectroscopic-data-for-1-bromo-2-ethynylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com